methyl 3-(benzoylamino)-4-methylbenzoate
Description
Methyl 3-(benzoylamino)-4-methylbenzoate is a benzoic acid derivative featuring a benzoylamino (-NHCOC₆H₅) substituent at the 3-position and a methyl group at the 4-position, esterified with a methyl group. This structure combines aromatic bulkiness from the benzoyl moiety with moderate lipophilicity due to the methyl substituents.
Its ester group (methyl) contributes to solubility in organic solvents, while the aromatic substituents may influence crystallinity and thermal stability.
Properties
IUPAC Name |
methyl 3-benzamido-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-8-9-13(16(19)20-2)10-14(11)17-15(18)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWIXRIELDTWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzanilides, are known to interact with various proteins and enzymes
Mode of Action
It is known that benzanilides, a class of compounds to which this molecule belongs, often act through interactions with their targets that result in changes to cellular processes. The benzoylamino group may act as a nucleophile, participating in reactions with other molecules.
Biochemical Pathways
Benzanilides and similar compounds are known to interact with various biochemical pathways, influencing cellular processes
Pharmacokinetics
Similar compounds are known to be extensively metabolized, with rapid absorption and high systemic clearance. The bioavailability of these compounds can be influenced by various factors, including the compound’s chemical structure and the physiological conditions of the individual.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Derivatives
Key structural analogs differ in the nature of substituents at the 3- and 4-positions and the ester group. These variations significantly impact physical, chemical, and biological properties:
Table 1: Structural and Property Comparison
Key Research Findings
Electronic and Steric Effects: The benzoylamino group in the target compound provides greater steric hindrance and aromatic conjugation compared to acetamido () or butyramido () groups. This increases rigidity and may improve binding to hydrophobic pockets in biological targets .
Ester Group Influence :
- Methyl esters (target compound, ) generally exhibit faster hydrolysis rates than ethyl or benzyl esters (e.g., 3,4-dichlorobenzyl in ), impacting metabolic stability .
- Bulky esters (e.g., 3,4-dichlorobenzyl) reduce solubility but improve resistance to enzymatic degradation .
Synthetic Accessibility: Benzoylation using triphosgene () or benzamidomethylation () offers high yields for introducing the benzoylamino group, whereas cyanomethylation () may require specialized reagents .
Biological Relevance: Analogs with dual amino groups (e.g., ) show higher solubility and are explored as kinase inhibitors, whereas the target compound’s benzoylamino group may favor protease inhibition .
Contradictions and Limitations
- Positional Isomerism: highlights that minor errors in substituent positioning (e.g., 3-hydroxy vs. 4-hydroxy) drastically alter properties, underscoring the need for precise synthesis .
- Data Gaps : Experimental data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence, necessitating extrapolation from analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
